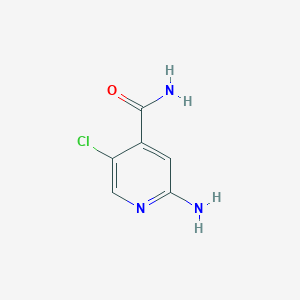

2-Amino-5-chloropyridine-4-carboxamide

Description

BenchChem offers high-quality 2-Amino-5-chloropyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloropyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDKCHDTGJMACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-Amino-5-chloropyridine-4-carboxamide

[1]

Executive Summary

Target Molecule: 2-Amino-5-chloropyridine-4-carboxamide (Synonym: 2-Amino-5-chloroisonicotinamide)

CAS Registry Number: 1072-98-6 (Parent amine), Specific derivative often proprietary/intermediate.[1][2]

Primary Application: Key pharmacophore in kinase inhibitor development (e.g., IKK

This technical guide outlines the optimal synthetic pathways for generating 2-amino-5-chloropyridine-4-carboxamide. Unlike generic preparations, this protocol prioritizes regioselectivity and scalability, addressing the challenge of distinguishing between the C3 and C5 chlorination sites on the 2-aminopyridine scaffold.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the electronic properties of the pyridine ring.[1] The C2-amino group is a strong ortho/para director, activating the C3 and C5 positions.[1] The C4-carboxamide (or nitrile precursor) is an electron-withdrawing group.[1]

-

Regioselectivity: The C5 position is sterically less hindered than C3 (which is flanked by the amino and the functional group at C4) and is electronically activated by the para-resonance contribution of the amino group.[1]

-

Precursor Selection: The most robust route utilizes 2-amino-4-cyanopyridine as the starting material.[1] The nitrile group is stable under chlorination conditions and can be selectively hydrolyzed to the primary amide in the final step.[1]

Figure 1: Retrosynthetic strategy prioritizing the nitrile intermediate to prevent side-reactions involving the amide.

Primary Pathway: The Nitrile Route (Recommended)[1]

This pathway is preferred for gram-to-kilogram scale synthesis due to the stability of the nitrile intermediate and the high purity of the final amide.[1]

Step 1: Regioselective Chlorination

Objective: Introduce the chlorine atom at C5 without over-chlorinating or substituting at C3.[1]

-

Reagents: 2-Amino-4-cyanopyridine, N-Chlorosuccinimide (NCS).[1]

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-cyanopyridine (1.0 equiv) and Acetonitrile (10 vol).

-

Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature. Note: NCS is preferred over

gas for stoichiometric control.[1] -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC.[1] The amino group directs the electrophile to the C5 position.[1]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water.[1]

-

Isolation: Filter the resulting solid. Wash with water to remove succinimide byproducts.[1] Dry in a vacuum oven at 50°C.

-

Yield: Typically 85–92%.[1]

Step 2: Controlled Nitrile Hydrolysis

Objective: Convert the nitrile to the primary amide without hydrolyzing it further to the carboxylic acid.[1]

-

Method: Radziszewski Hydrolysis (Basic Peroxide).[1]

-

Reagents: 30% Hydrogen Peroxide (

), Sodium Hydroxide (NaOH), DMSO or Ethanol.[1]

Protocol:

-

Charge: Dissolve the 2-amino-5-chloro-4-cyanopyridine intermediate (from Step 1) in DMSO (5 vol).

-

Base Addition: Add 6M NaOH (1.2 equiv) at 20°C.

-

Initiation: Slowly add 30%

(3.0 equiv) dropwise. Caution: Exothermic reaction.[1] Maintain internal temperature < 50°C using an ice bath. -

Reaction: Stir at ambient temperature for 1–2 hours. The reaction typically proceeds rapidly.[1]

-

Quench: Pour the reaction mixture into ice-cold water (20 vol). The product usually precipitates as a white to off-white solid.[1]

-

Purification: Filter the solid. Wash extensively with water to remove DMSO.[1] Recrystallize from Ethanol/Water if necessary.[1]

Alternative Pathway: Direct Functionalization[1]

If 2-aminopyridine-4-carboxamide is already available, direct chlorination is possible but requires careful monitoring to ensure the amide remains intact.[1]

Protocol:

-

Dissolve 2-aminopyridine-4-carboxamide in DMF .

-

Add NCS (1.0 equiv) at 0°C to minimize side reactions.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

Risk: The amide oxygen can occasionally act as a nucleophile or the product may be difficult to separate from succinimide due to similar polarities.[1]

-

Workup: Pour into water, filter precipitate.

Mechanistic & Data Analysis[1][3][4]

Regioselectivity Explanation

The regiochemistry is dictated by the competing directing effects.[1]

-

Amino Group (-NH2): Strong activator, ortho/para director.[1]

-

Carboxamide/Nitrile (-CONH2/-CN): Electron-withdrawing, meta director.[1]

Both groups cooperatively direct to the C5 position :

-

C5 is para to the Amino group.[1]

-

C5 is ortho (or adjacent) to the electron-withdrawing group, but the activation from the amino group dominates.[1]

-

C3 is ortho to the Amino group but is sterically crowded by the substituent at C4.[1]

Figure 2: Electronic and steric forces directing the chlorination to the C5 position.

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | |

| MS (ESI+) | [M+H]+ = 172.0/174.0 | Characteristic 3:1 Chlorine isotope pattern |

| 1H NMR (DMSO-d6) | C6-H shifts downfield due to Cl proximity | |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/DCM |

References

- inhibitors.

-

Nitrile Hydrolysis (Radziszewski): Synthetic Communications, "Efficient conversion of nitriles to amides using NaOH/H2O2 system."[1]

-

Patent Literature: US Patent 7,329,753, "Process for the preparation of aminopyridine intermediates."[1]

-

General Reactivity: Journal of Organic Chemistry, "Electrophilic substitution of 2-aminopyridines."[1] (Confirming C5 selectivity).

The Aminopyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyridine nucleus, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have propelled the development of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted aminopyridines, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the experimental workflows employed to identify and characterize these potent compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on the aminopyridine core.

Introduction: The Enduring Appeal of the Aminopyridine Moiety

The pyridine ring, substituted with one or more amino groups, provides a privileged scaffold in drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino substituent can serve as a hydrogen bond donor, enabling crucial interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions. The position of the amino group (2-, 3-, or 4-aminopyridine) and the nature of further substitutions on the ring and the amino group itself offer a vast chemical space for optimization of potency, selectivity, and pharmacokinetic properties.[1] This versatility has led to the successful development of aminopyridine-based drugs for a wide range of therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted aminopyridines have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.

Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Many aminopyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[2] Constitutive activation of JAK2, often due to mutations like V617F, is a driver of myeloproliferative neoplasms.[3] Substituted 2-aminopyridines have been developed as potent and selective JAK2 inhibitors. These compounds typically form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4]

Signaling Pathway: The JAK-STAT Cascade

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Aminopyridine-based JAK2 inhibitors block the initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.

Caption: A typical preclinical screening cascade for identifying anticancer aminopyridine derivatives.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected substituted aminopyridine derivatives against various cancer cell lines.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 4-Aminopyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.58 | [5] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | SK-MEL-5 (Melanoma) | >100 | [5] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | <10 | [5] |

| 2-Aminopyridine Derivative | S. aureus | 0.039 (MIC, µg/mL) | [6][7] |

| 2-Aminopyridine Derivative | B. subtilis | 0.039 (MIC, µg/mL) | [6][7] |

| 3-Methyl-4-aminopyridine | Shaker K+ channel | ~7-fold more potent than 4-AP | [8] |

| 3-Methoxy-4-aminopyridine | Shaker K+ channel | ~3-4-fold less potent than 4-AP | [8] |

| 2-Aminopyridine Derivative | P. aeruginosa (acetate medium) | 1.6 (MIC) | [9] |

| Pyrido[2,3-d]pyrimidine | PDGFr | 1.11 | [10] |

| Pyrido[2,3-d]pyrimidine | FGFr | 0.13 | [10] |

| Pyrido[2,3-d]pyrimidine | EGFr | 0.45 | [10] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [11][12] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [11]The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [12]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antiviral Activities

The aminopyridine scaffold is also a promising framework for the development of novel anti-infective agents.

Antibacterial Activity

Substituted aminopyridines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. [6][7][13][14][15] Mechanism of Action: While the exact mechanisms can vary, some aminopyridine derivatives are known to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. [16] Structure-Activity Relationship: The antibacterial potency is highly dependent on the substitution pattern. For instance, in a series of 2-aminopyridine derivatives, the presence of a cyclohexylamine moiety was found to be crucial for activity against Gram-positive bacteria. [7]

Antiviral Activity

Pyridine-containing heterocycles have shown promise as antiviral agents against a variety of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV). [17] Mechanism of Action: The antiviral mechanisms of aminopyridine derivatives are diverse and can include inhibition of viral enzymes such as reverse transcriptase and polymerase, or interference with viral entry and replication processes. [17]For example, some derivatives may act as inhibitors of adaptor-associated kinase 1 (AAK1) or cyclin G-associated kinase (GAK), which are host kinases involved in viral infection. [17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10] Step-by-Step Methodology (Broth Microdilution):

-

Compound Preparation: Prepare a two-fold serial dilution of the aminopyridine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Neuroprotective Effects of Substituted Aminopyridines

Certain aminopyridine derivatives, particularly 4-aminopyridine (dalfampridine), have established roles in neurology.

Mechanism of Action in Demyelinating Diseases

In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes voltage-gated potassium channels on the axons. [12]This leads to an increased leakage of potassium ions during action potential propagation, which impairs nerve conduction. 4-Aminopyridine acts as a potassium channel blocker, reducing this leakage and thereby improving action potential conduction in demyelinated axons. [12][18][19] Beyond this symptomatic relief, evidence suggests that 4-aminopyridine may also have neuroprotective properties, potentially through the stabilization of myelin and oligodendrocyte precursor cells. [4]

Structure-Activity Relationship for Potassium Channel Blockade

The potency of 4-aminopyridine derivatives as potassium channel blockers is influenced by substitutions on the pyridine ring. For example, a methyl group at the 3-position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than the parent 4-aminopyridine. [8]Conversely, a trifluoromethyl group at the 2-position significantly reduced activity. [8]

Conclusion and Future Directions

Substituted aminopyridines represent a highly versatile and valuable class of compounds in drug discovery. Their ability to interact with a wide range of biological targets has led to their investigation and development for numerous therapeutic indications. The continued exploration of the vast chemical space around the aminopyridine core, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the discovery of novel and effective medicines. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of aminopyridine derivatives to enhance their efficacy and safety profiles, as well as exploring their potential in emerging therapeutic areas.

References

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it? Retrieved from [Link]

- Rodríguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., Brugarolas, P., & Sánchez-Rodríguez, J. E. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.

- Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6525–6543.

- Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Verma, A., & Singh, A. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 11(1), 1-10.

-

Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO. Retrieved from [Link]

- Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(11), 4684–4699.

- Angelucci, A., & Lama, A. (2013). An Algorithm for the Preclinical Screening of Anticancer Drugs Effective against Brain Tumors. Cancers, 5(3), 987–1002.

- Khan, K. M., Saad, S. M., Shaikh, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237–248.

- Wang, M. Y., & Chen, Y. J. (2019). Paving the way for small-molecule drug discovery. Journal of Biomedical Science, 26(1), 93.

-

Dotmatics. (n.d.). The Renaissance of Small Molecule Drug Discovery. Retrieved from [Link]

- Li, S., Wei, D., Wang, D., et al. (n.d.). Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). Semantic Scholar.

- Khalid, T., Malik, A., Rasool, N., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-20.

- Bouziane, A., Gherraf, N., & Ladjel, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

- Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Rodríguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives.

- Bouziane, A., Gherraf, N., & Ladjel, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- Bittner, S., Gobel, K., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research, 11(3), 960-969.

-

Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role. Retrieved from [Link]

- Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain.

- Keogh, M., & Chinnadurai, S. (2012). The use of aminopyridines in neurological disorders.

- Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 585.

- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2266–2282.

- Singh, S., & Kumar, V. (2015). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 5(4), 1-8.

- Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2083.

-

Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. Retrieved from [Link]

- Teicher, B. A. (2009). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Request PDF.

- Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6546.

- Kumar, A., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(28), 19137-19149.

- Various Authors. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Various Authors. (n.d.). IC 50 and MIC values for the 2-aminopyridine inhibitors of the glyoxylate shunt enzymes and P. aeruginosa PAO1 growth inhibition.

- Various Authors. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- Various Authors. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- Asif, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(2), 191–201.

- Various Authors. (2024).

- Wang, Y., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 9(61), 35561–35566.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Discovery Workflow - What is it? [vipergen.com]

- 12. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Structural and Conformational Analysis of 2-Amino-5-chloropyridine-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Substituted Pyridine Carboxamides in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The electronic and steric character of substituents on the pyridine ring profoundly influences the molecule's pharmacological profile. The carboxamide functional group, in particular, is a key player in establishing crucial interactions with biological targets, often through hydrogen bonding.[3] This guide focuses on the structural and conformational analysis of a specific, yet underexplored, derivative: 2-Amino-5-chloropyridine-4-carboxamide.

While direct experimental data for this compound is scarce in publicly available literature, this guide will provide a predictive analysis based on established principles of organic chemistry and data from closely related analogues. By leveraging this information, we will outline a comprehensive roadmap for its synthesis, characterization, and potential applications in drug discovery. This document is intended for researchers and scientists in the field of drug development, offering a foundational understanding and a practical framework for investigating this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a potential drug candidate is a thorough understanding of its structure and physicochemical properties.

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₆ClN₃O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 171.59 g/mol | Influences diffusion rates and absorption characteristics. |

| IUPAC Name | 2-amino-5-chloro-pyridine-4-carboxamide | Provides a standardized nomenclature. |

| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | Indicates the potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from pyridine N, C=O, and -NH₂) | Highlights the capacity for forming multiple hydrogen bonds. |

| LogP (Predicted) | ~1.0 - 1.5 | Suggests moderate lipophilicity, which is often favorable for oral bioavailability. |

Note: Predicted values are based on computational models and comparison with similar structures.

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to 2-Amino-5-chloropyridine-4-carboxamide can be devised starting from commercially available 2-amino-5-chloropyridine. The proposed pathway involves the introduction of a carboxyl group at the 4-position, followed by amidation.

Logical Flow of Synthesis

Caption: Proposed synthetic workflow for 2-Amino-5-chloropyridine-4-carboxamide.

Step-by-Step Experimental Protocol

-

Directed Ortho-Metalation:

-

Dissolve 2-amino-5-chloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The amino group at the 2-position is expected to direct the lithiation to the adjacent 3-position. To achieve lithiation at the 4-position, a protecting group strategy for the amino group might be necessary, followed by a halogen-metal exchange if a bromo- or iodo- precursor at the 4-position is accessible. This highlights a key challenge and a point of experimental optimization.

-

-

Carboxylation:

-

Quench the lithiated intermediate by pouring the reaction mixture over crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature.

-

-

Workup and Isolation of the Carboxylic Acid:

-

Acidify the reaction mixture with aqueous HCl.

-

Extract the product, 2-amino-5-chloro-isonicotinic acid, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Activation of the Carboxylic Acid:

-

Suspend the purified 2-amino-5-chloro-isonicotinic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide or bubble ammonia gas through a solution of the acid chloride in an inert solvent.

-

Stir the reaction mixture until the formation of the amide is complete.

-

-

Final Purification:

-

Isolate the crude 2-Amino-5-chloropyridine-4-carboxamide by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

-

Structural Analysis: A Predictive and Comparative Approach

Given the absence of published experimental data, we will predict the spectral characteristics of 2-Amino-5-chloropyridine-4-carboxamide and outline the experimental methodologies for its confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The pyridine ring will exhibit two singlets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 3-position and the proton at the 6-position will have distinct chemical shifts due to the influence of the adjacent substituents. Based on the electronic effects of the amino (electron-donating), chloro (electron-withdrawing and weakly donating through resonance), and carboxamide (electron-withdrawing) groups, we can predict the relative chemical shifts.

-

Amine and Amide Protons: The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will appear as broad singlets. Their chemical shifts will be dependent on the solvent and concentration. Deuterium exchange experiments (by adding D₂O) can confirm these assignments, as the signals for these protons will disappear.

-

-

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

The carbon of the carboxamide group (C=O) will appear at the most downfield position (typically δ 160-180 ppm).

-

The chemical shifts of the pyridine ring carbons will be influenced by the substituents. The carbon bearing the chlorine atom (C5) and the carbon bearing the amino group (C2) will show characteristic shifts.

-

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the proton signals, determine their multiplicities, and measure the coupling constants. Use the 2D spectra to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

Predicted Key Absorptions:

-

N-H Stretching: The amino and amide groups will show characteristic N-H stretching vibrations in the region of 3100-3500 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide will be present around 1650-1690 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Results:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.59 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Conformational Analysis: The Role of Intramolecular Interactions

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. For 2-Amino-5-chloropyridine-4-carboxamide, the orientation of the carboxamide group relative to the pyridine ring is of particular interest.

Factors Influencing Conformation

The conformation of the carboxamide group is influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

-

Intramolecular Hydrogen Bonding: A key conformational determinant could be the formation of an intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the carboxamide at the 4-position, or between a carboxamide N-H and the pyridine nitrogen. The likelihood of these interactions will dictate the preferred rotational conformer. Studies on related pyridine dicarboxamides suggest that such intramolecular hydrogen bonds can significantly influence planarity.[4]

-

Steric Hindrance: The chlorine atom at the 5-position and the amino group at the 2-position will create steric constraints that influence the rotational barrier of the carboxamide group.

Computational Modeling Workflow

In the absence of experimental crystal structure data, computational modeling provides a powerful means to predict the most stable conformations.

Caption: A typical computational workflow for conformational analysis.

Potential Applications in Drug Discovery

Derivatives of pyridine carboxamide have shown promise as inhibitors of various enzymes and as agonists or antagonists of receptors.[5] The specific substitution pattern of 2-Amino-5-chloropyridine-4-carboxamide suggests several potential therapeutic applications.

-

Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The carboxamide group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[6] The combination of the pyridine core, an amino group, a halogen, and a carboxamide presents a pharmacophore worthy of investigation against various microbial targets.

-

CNS-Active Agents: The pyridine moiety is present in many drugs that act on the central nervous system. Further derivatization of the amino or carboxamide groups could lead to compounds with potential neurological or psychiatric applications.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of 2-Amino-5-chloropyridine-4-carboxamide. While this molecule remains largely unexplored in the scientific literature, its structural features suggest it is a compound of significant interest for medicinal chemistry and drug discovery. The proposed synthetic route, along with the detailed protocols for structural and conformational analysis, provides a clear path forward for its empirical investigation.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization using the techniques outlined in this guide. Once its structure and conformational preferences are confirmed, the molecule should be screened against a panel of biologically relevant targets, such as kinases and microbial enzymes, to uncover its therapeutic potential. The insights gained from such studies will not only illuminate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships in the important class of substituted pyridine carboxamides.

References

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.

- Wilson, C. R., & Munro, O. Q. (n.d.). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry.

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.

- Crystal structures of N′-aminopyridine-2-carboximidamide and N. (n.d.). Semantic Scholar.

- Growth, physicochemical and quantum chemical investigations on 2-amino 5-chloropyridinium 4-carboxybutanoate – An organic crystal for biological and optoelectronic device applications. (2016). Journal of Molecular Structure, 112.

- Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... (2017).

-

NIST. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, H., & Goldstein, B. M. (n.d.). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of Medicinal Chemistry.

- Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2017).

-

Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI.

- Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (n.d.).

- Acidity Study on 3-Substituted Pyridines. (2005). MDPI.

- An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (n.d.).

- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(1).

- Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. (2025).

- 2-Amino-5-chloropyridinium 4-carboxybutanoate. (n.d.).

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.

- 2-Amino-5-chloropyridine 98 1072-98-6. (n.d.). Sigma-Aldrich.

- Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. (2020).

-

Pharmaffiliates. (n.d.). 2-Amino-5-chloro-pyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015).

- Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (n.d.).

- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020).

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). Molecules, 20(10), 19137-19154.

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.

Sources

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendance of Pyridine Carboxamides: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Introduction: The Enduring Significance of the Pyridine Carboxamide Scaffold

The pyridine ring, a bioisostere of benzene, is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have made it a privileged scaffold in drug discovery.[3] When functionalized with a carboxamide group, the resulting pyridine carboxamide moiety offers a remarkable combination of structural rigidity and hydrogen-bonding capabilities, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the discovery and history of novel pyridine carboxamide derivatives, their synthesis, and their diverse applications in modern drug development for researchers, scientists, and drug development professionals.

Historically, the journey of pyridine carboxamides into clinical significance was prominently marked by the discovery of isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis agent.[1][4] This seminal discovery in the mid-20th century showcased the therapeutic potential of this class of compounds and catalyzed decades of research into their diverse biological activities.[1] Over the years, the focus has expanded dramatically, with pyridine carboxamides now being investigated and developed as anticancer, anti-inflammatory, antifungal, antibacterial, and antiplasmodial agents.[5][6][7][8][9]

Strategic Synthesis of Pyridine Carboxamide Derivatives: A Methodological Overview

The synthesis of pyridine carboxamide derivatives can be broadly approached through the coupling of a pyridine carboxylic acid (or its activated form) with a desired amine. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Core Synthetic Strategy: Amide Bond Formation

The most prevalent method for constructing the pyridine carboxamide linkage is through the condensation reaction between a pyridine carboxylic acid and an amine.[5] This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common Coupling Reagents and Rationale for Their Use:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are highly efficient coupling reagents that form activated esters with the carboxylic acid, which are then readily displaced by the amine.[10] They are often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[10] The choice of HATU or TBTU can depend on factors such as cost, solubility, and the prevention of racemization in chiral substrates.

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents convert the carboxylic acid into a more reactive acyl chloride. This is a classic and cost-effective method, though it can be harsh and may not be suitable for sensitive substrates. The acyl chloride is then reacted with the amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

Alternative Synthetic Routes:

-

From Pyridine Carbohydrazides: An alternative approach involves the generation of pyridine acyl radicals from pyridine carbohydrazides. These radicals can then react with various amines to form the corresponding carboxamides.[11] This method can be advantageous under certain conditions and for specific substrates.

-

From Cyanopyridines: The hydrolysis of a cyanopyridine can also yield a pyridine carboxamide. This can be achieved under acidic or basic conditions.[12]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating in-process checks and detailed characterization to ensure the integrity of the synthesized compounds.

Protocol 1: General Procedure for the Synthesis of Pyridine Carboxamides via HATU Coupling

This protocol describes a general method for the synthesis of a pyridine carboxamide from a pyridine carboxylic acid and a primary or secondary amine using HATU as the coupling agent.

Materials:

-

Substituted Pyridine Carboxylic Acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for Column Chromatography

-

Ethyl Acetate and Hexanes (for chromatography)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve the pyridine carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

In-Process Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of DMF).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10][13]

Causality Behind Experimental Choices:

-

Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.

-

DIPEA: A bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the desired amine nucleophile.

-

TLC Monitoring: Essential for determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged reaction times.

-

Aqueous Workup: The washes with sodium bicarbonate and brine remove unreacted starting materials, coupling agent byproducts, and residual DMF.

-

Column Chromatography: A standard and effective method for purifying the final compound to a high degree.[13]

Protocol 2: Characterization of a Representative Pyridine Carboxamide

Compound: N-(2-(phenylamino)phenyl)nicotinamide

-

¹H NMR (400 MHz, Chloroform-d): δ 9.15 (s, 1H), 9.04 (s, 1H), 8.63 (s, 1H), 8.27 (d, J=7.6 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.51 (dd, J1=8.9 Hz, J2=3.6 Hz, 1H), 7.32–7.23 (m, 2H), 7.17 (m, 4H), 6.83 (m, 3H).[7] The distinct signals in the aromatic region and the singlet for the amide proton are characteristic of the compound's structure.

-

ESI-MS m/z: 288.12 [M]⁻.[7] The molecular ion peak corresponds to the calculated molecular weight of the compound, confirming its identity.

-

Elemental Analysis: Calculated for C₁₈H₁₅N₃O: C, 74.72; H, 5.23; N, 14.52. Found: C, 74.52; H, 5.27; N, 14.48.[7] The close correlation between the calculated and found elemental composition provides strong evidence of the compound's purity.

Therapeutic Applications and Mechanisms of Action

Novel pyridine carboxamide derivatives have emerged as promising candidates in various therapeutic areas due to their ability to selectively interact with a range of biological targets.

Oncology: Inhibition of Key Signaling Pathways

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[6][14] Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[6][14] By inhibiting HPK1, these compounds can enhance T-cell proliferation and cytokine production, thereby boosting the anti-tumor immune response.[6] Some derivatives have shown robust in vivo efficacy in murine colorectal cancer models, especially when combined with anti-PD-1 therapy.[6][14]

Antifungal and Antibacterial Activity:

Pyridine carboxamides have also shown promise as antifungal agents by inhibiting enzymes like succinate dehydrogenase. [7]Additionally, various derivatives exhibit broad-spectrum antibacterial activity. [15] Antiplasmodial Activity:

Several pyridine carboxamide and thiocarboxamide derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. [9]Some compounds have shown submicromolar activity, suggesting a potential novel mechanism of action. [16]

Quantitative Data and Structure-Activity Relationships

The development of potent and selective pyridine carboxamide derivatives is guided by a thorough understanding of their structure-activity relationships (SAR) and pharmacokinetic properties.

Table 1: Bioactivity of Representative Pyridine Carboxamide Derivatives

| Compound Class | Target | Representative Compound | IC₅₀ | In Vivo Efficacy | Reference |

| Anticancer | HPK1 | Compound 19 | 0.64 nM | TGI = 94.3% in CT26 model | [6][14] |

| Anticancer | SHP2 | Compound C6 | 0.13 nM | TGI = 69.5% in MV-4-11 model | [8] |

| Antibacterial | Urease | Rx-6 | 1.07 µM | N/A | [5][17] |

| Antitubercular | M. tuberculosis | MMV687254 | MIC not specified | Active in mouse model | [13] |

| Antiplasmodial | P. falciparum | Thiopicolinamide 13i | 142 nM | N/A | [9][16] |

Table 2: Pharmacokinetic Properties of Selected Pyridine Carboxamide Derivatives

| Compound | Target | Oral Bioavailability (F%) | Species | Reference |

| Compound 19 | HPK1 | 35-63% | Multiple species | [6][14] |

| JNK Inhibitors | JNK | Good | Rats, Mice | [18] |

Conclusion and Future Perspectives

The pyridine carboxamide scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide range of biological activities, from targeted cancer therapies to novel anti-infective agents. Future research will likely focus on further optimizing the pharmacokinetic and toxicological profiles of these derivatives, as well as exploring their potential in other therapeutic areas. The application of computational methods, such as molecular docking and ADME prediction, will continue to play a crucial role in the rational design of next-generation pyridine carboxamide-based drugs. [2][5][19]

References

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Pharmaceuticals. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

-

Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (2006). Journal of Medicinal Chemistry. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

-

Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). NIScPR. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PMC. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ResearchGate. [Link]

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity. (n.d.). Semantic Scholar. [Link]

-

Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Malaria World. [Link]

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]

-

Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2022). PubMed. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). ResearchGate. [Link]

-

TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]

-

(PDF) In-silico Molecular Docking and ADME/Pharmacokinetic Prediction Studies of Some Novel Carboxamide Derivatives as Anti-tubercular Agents. (2020). ResearchGate. [Link]

-

Lead optimization of a pyridine-carboxamide series as DGAT-1 inhibitors. (2013). PubMed. [Link]

-

The Role of Pyridine Derivatives in Pharmaceutical Development. (2025). ResearchGate. [Link]

- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.).

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

Medicinal Uses of Pyridine Derivatives. (2015). Scribd. [Link]

-

Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Research@StAndrews. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. op.niscair.res.in [op.niscair.res.in]

- 11. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 2-Amino-5-chloropyridine-4-carboxamide in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors as a cornerstone of modern drug discovery. Within this landscape, the pyridine scaffold has emerged as a privileged structure, owing to its ability to form key interactions within the ATP-binding pocket of various kinases. This technical guide focuses on the utility of a highly functionalized pyridine derivative, 2-Amino-5-chloropyridine-4-carboxamide , as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for the generation of a representative kinase inhibitor, and discuss the broader implications for drug discovery.

The Strategic Advantage of the 2-Aminopyridine-4-carboxamide Scaffold

The 2-Amino-5-chloropyridine-4-carboxamide moiety offers a unique combination of structural features that make it an attractive starting point for the synthesis of kinase inhibitors:

-

Hydrogen Bonding Capabilities: The 2-amino group and the 4-carboxamide are strategically positioned to act as hydrogen bond donors and acceptors, respectively. This allows for critical interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.

-

Vectors for Diversity: The chlorine atom at the 5-position serves as a handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the exploration of different chemical spaces to optimize potency and pharmacokinetic properties.

-

Structural Rigidity: The pyridine core provides a rigid scaffold that helps to pre-organize the functional groups for optimal binding to the target kinase, minimizing the entropic penalty upon binding.

Synthesis of a Representative Kinase Inhibitor: A CDK9/HDAC Dual Inhibitor

To illustrate the practical application of 2-Amino-5-chloropyridine-4-carboxamide, we present a detailed protocol for the synthesis of a hypothetical, yet plausible, dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC). This protocol is adapted from established synthetic methodologies for related aminopyridine-based inhibitors.[1]

Overall Synthetic Scheme

The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring, followed by further functionalization.

Caption: Synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

This step introduces an aryl moiety at the 5-position of the pyridine ring, a common strategy to enhance potency and selectivity.

-

Reaction: 2-Amino-5-chloropyridine-4-carboxamide + Arylboronic acid ---[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> 2-Amino-5-arylpyridine-4-carboxamide

-

Procedure:

-

To a flame-dried round-bottom flask, add 2-Amino-5-chloropyridine-4-carboxamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane and water (4:1 mixture).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-5-arylpyridine-4-carboxamide.

-

Step 2: Amide Coupling to Introduce a Linker and Warhead

This step attaches a linker and a warhead (e.g., a hydroxamic acid for HDAC inhibition) to the 2-amino group.

-

Reaction: 2-Amino-5-arylpyridine-4-carboxamide + Carboxylic acid linker ---[HATU, DIPEA, DMF]--> Final Inhibitor

-

Procedure:

-

To a solution of the 2-Amino-5-arylpyridine-4-carboxamide from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the carboxylic acid linker (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to yield the final inhibitor.

-

Data Presentation

The following table presents hypothetical data for a series of synthesized inhibitors, illustrating the structure-activity relationship (SAR).

| Compound ID | R-group (at position 5) | CDK9 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |

| Inhibitor-1 | Phenyl | 150 | 250 |

| Inhibitor-2 | 4-Fluorophenyl | 85 | 180 |

| Inhibitor-3 | 3-Methoxyphenyl | 120 | 210 |

| Inhibitor-4 | 4-(Dimethylamino)phenyl | 50 | 125 |

Kinase Signaling and Inhibition

The synthesized inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation and survival. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of anti-apoptotic proteins. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Dual inhibition of CDK9 and HDACs can lead to synergistic anti-cancer effects.[1]

Caption: Dual inhibition of CDK9 and HDAC signaling.

Conclusion and Future Directions

2-Amino-5-chloropyridine-4-carboxamide is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups provides a solid foundation for generating potent and selective inhibitors through well-established synthetic methodologies. The detailed protocol provided herein for a representative dual CDK9/HDAC inhibitor serves as a practical guide for researchers in the field. The continued exploration of the chemical space around this scaffold holds significant promise for the development of the next generation of targeted therapies.

References

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

Sources

Analytical Protocols: Quantification of 2-Amino-5-chloropyridine-4-carboxamide

Part 1: Executive Summary & Strategic Approach

The Analytical Challenge

2-Amino-5-chloropyridine-4-carboxamide is a critical building block in the synthesis of next-generation kinase inhibitors and Factor Xa inhibitors.[1][2] Its quantification presents specific challenges:

-

Polarity: The presence of both an exocyclic amine (C2) and a carboxamide (C4) creates a highly polar surface, risking poor retention on standard C18 columns.[2]

-

Basicity: The pyridine nitrogen and amino group can cause severe peak tailing due to interaction with residual silanols on the stationary phase.[2]

-

Isomerism: It must be chromatographically resolved from its regioisomers (e.g., 5-amino-2-chloropyridine-4-carboxamide) which may co-exist as synthetic by-products.[1][2]

Strategic Methodology

To address these challenges, this guide proposes two distinct validated workflows:

-

Method A (High-Throughput QC): A robust HPLC-UV method utilizing a Charged Surface Hybrid (CSH) phenyl-hexyl or C18 column to maximize selectivity and peak symmetry under acidic conditions.[1][2]

-

Method B (Trace Quantification): A high-sensitivity LC-MS/MS protocol for detecting this compound at ppm levels (Genotoxic Impurity Screening), utilizing Multiple Reaction Monitoring (MRM).[1][2]

Part 2: Method A - HPLC-UV Protocol (Assay & Purity)[1][2]

Objective: Routine release testing, purity assessment (>98%), and reaction monitoring.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax SB-C18 | CSH technology applies a low-level positive charge to the surface, repelling the protonated basic analyte and eliminating tailing without ion-pairing reagents.[1][2] |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures the pyridine ring (pKa ~6) is fully protonated, stabilizing retention time.[2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier; Methanol can be used but may increase pressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak sharpness. |

| Detection | UV @ 245 nm (Primary), 280 nm (Secondary) | 245 nm targets the conjugated pyridine-amide system; 280 nm is specific to the aromatic ring.[2] |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[1][2] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial hold for polar retention |

| 2.0 | 95 | 5 | Isocratic hold |

| 12.0 | 40 | 60 | Linear gradient to elute |

| 15.0 | 5 | 95 | Wash |

| 17.0 | 5 | 95 | Hold |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Sample Preparation[1][2]

-

Diluent: 90:10 Water:Acetonitrile (v/v).[1] Note: Avoid 100% organic diluents to prevent "solvent effect" peak distortion.[1]

-

Stock Solution: Weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with Water. (Conc: 0.5 mg/mL).

-

Test Solution: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Part 3: Method B - LC-MS/MS Protocol (Trace Impurity Analysis)[1][2]

Objective: Quantifying 2-Amino-5-chloropyridine-4-carboxamide as a potential genotoxic impurity (GTI) in drug substances (Limit of Quantitation < 1 ppm).

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 450°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 800 L/hr (N2).[2]

MRM Transitions (Precursor -> Product): The parent ion [M+H]+ is 172.0 m/z (based on 35-Cl isotope).[1][2]

| Transition | m/z | Collision Energy (eV) | Role | Mechanism |

| Quantifier | 172.0 -> 155.0 | 15 - 20 | Quantitative | Loss of NH₃ (Ammonia) from amide/amine.[1][2] |

| Qualifier 1 | 172.0 -> 128.0 | 25 - 30 | Confirmation | Loss of -CONH₂ (Carboxamide group).[2] |

| Qualifier 2 | 174.0 -> 157.0 | 15 - 20 | Isotope Check | 37-Cl isotope transition (confirms Cl presence).[2] |

UPLC Conditions[1][2]

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Why T3? This C18 technology is designed for 100% aqueous compatibility, essential for retaining this polar molecule at the beginning of the gradient.[2]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Part 4: Visualized Workflows & Logic

Method Development Logic

The following diagram illustrates the decision tree used to select the column and mobile phase, ensuring the method is scientifically grounded.

Figure 1: Decision matrix for selecting chromatographic conditions based on analytical requirements (Assay vs. Trace Impurity).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for setting up the MRM.[2]

Figure 2: Predicted ESI+ fragmentation pathway for MRM transition selection.[1][2]

Part 5: System Suitability & Troubleshooting

Acceptance Criteria

Before running samples, the system must pass these checks:

-

Precision: %RSD of peak area for 6 replicate injections of standard ≤ 2.0% (UV) or ≤ 5.0% (MS).

-

Tailing Factor: T ≤ 1.5 (Critical for basic pyridines).

-

Resolution: Rs > 2.0 between the main peak and any nearest eluting isomer (e.g., 5-amino-2-chloropyridine isomer).[1][2]

Troubleshooting Guide

-

Problem: Peak Tailing (> 1.5).

-

Cause: Silanol interaction.

-

Fix: Ensure pH is < 3.0. If using MS, add 5mM Ammonium Formate to the Formic Acid mobile phase to increase ionic strength.[2]

-

-

Problem: Early Elution (k' < 2).

-

Problem: Carryover.

-

Cause: Basic amine sticking to injector loop.

-

Fix: Use a needle wash of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

References

-

ChemicalBook. (2025).[2] 2-Amino-5-chloropyridine Chemical Properties and Production. Retrieved from [2]

-

National Institute of Standards and Technology (NIST). (2025).[2][3] 2-Amino-5-chloropyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [2]

-

Sigma-Aldrich. (2025).[2] 2-Amino-5-chloropyridine British Pharmacopoeia (BP) Reference Standard.[1][2] Retrieved from [2]

-

BLD Pharm. (2025).[2] 2-Amino-5-chloroisonicotinamide (CAS 1600256-10-7) Product Details. Retrieved from [2]

-

BenchChem. (2025).[2] 5-Amino-2-bromoisonicotinic acid and related aminopyridine analogs. Retrieved from [2]

Sources

Application Note: Purification Strategies for 2-Amino-5-chloropyridine-4-carboxamide

Abstract

This guide details the purification protocols for 2-Amino-5-chloropyridine-4-carboxamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., IKK-2 inhibitors) and Factor Xa anticoagulants. Due to the amphoteric nature of the aminopyridine core and the high polarity of the carboxamide group, this compound presents specific solubility challenges.[1] This note provides a three-tiered purification strategy: Acid-Base Manipulation for bulk impurity removal, Recrystallization for isomer rejection, and Chromatographic Polishing for analytical grade isolation.[1]

Compound Profile & Impurity Analysis[1]

Understanding the physicochemical behavior of the target molecule is the prerequisite for designing a robust purification logic.[1]

Physicochemical Properties[1][2][3]

-

Chemical Name: 2-Amino-5-chloropyridine-4-carboxamide

-

Synonyms: 2-Amino-5-chloroisonicotinamide

-

Structure: Pyridine ring substituted with an amino group at C2, a carboxamide at C4, and a chlorine atom at C5.[1]

-

Molecular Formula: C₆H₆ClN₃O[1]

-

Molecular Weight: 171.58 g/mol [1]

-

pKa (Estimated): ~3.5–4.0 (Pyridine Nitrogen), ~15 (Amide).[1]

-

Solubility Profile:

Common Impurity Profile

The purification strategy must target the removal of specific byproducts generated during synthesis (typically via chlorination of 2-aminoisonicotinamide or hydrolysis of 2-amino-5-chloro-4-cyanopyridine).

| Impurity Type | Source | Removal Strategy |